molecular formula C6H5BrN2O3 B1453705 3-Bromo-6-methyl-5-nitropyridin-2-ol CAS No. 874493-25-1

3-Bromo-6-methyl-5-nitropyridin-2-ol

Cat. No.: B1453705
CAS No.: 874493-25-1
M. Wt: 233.02 g/mol
InChI Key: TZYNRASKYAQOML-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-5-nitropyridin-2-ol ( 874493-25-1) is a high-purity chemical compound offered for research and development purposes. This bromo- and nitro- substituted pyridin-2-ol derivative has a molecular formula of C 6 H 5 BrN 2 O 3 and a molecular weight of 233.02 g/mol . The compound is a yellow to orange solid with a predicted boiling point of 304.6 ± 42.0 °C and a density of 1.84 g/cm³ . It has a predicted pKa of 6.68 ± 0.10 and is recommended to be stored at 2-8°C . The compound's structure features both bromo and nitro functional groups on the pyridine ring, making it a valuable intermediate in various organic synthesis processes, particularly in pharmaceutical research and the development of more complex molecules. This product is strictly for research use only and is not intended for diagnostic procedures or human or veterinary use . Please handle with appropriate care and refer to the Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

3-bromo-6-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2H,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYNRASKYAQOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652061
Record name 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874493-25-1
Record name 3-Bromo-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-6-methyl-5-nitropyridin-2-ol is a heterocyclic compound characterized by a pyridine ring with a bromine atom, a methyl group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumoral effects. This article delves into the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential applications.

  • Molecular Formula : C6H5BrN2O3
  • Molecular Weight : Approximately 233.02 g/mol
  • Appearance : Yellow solid at room temperature

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria, suggesting its potential as a new antibiotic agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μM
Pseudomonas aeruginosa30 μM
Mycobacterium tuberculosis0.78 μM

The presence of the nitro group is crucial for its antibacterial activity, as it enhances lipophilicity and membrane interaction, which are essential for effective bacterial inhibition .

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit key inflammatory mediators such as iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2), which are involved in the inflammatory response.

Research findings suggest that the nitro group plays a pivotal role in modulating intracellular mechanisms that lead to reduced inflammation . The compound's ability to inhibit NF-kB signaling pathways further supports its potential use in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial metabolism and inflammatory pathways.
  • Receptor Interaction : It could bind to receptors linked to inflammation and microbial resistance mechanisms.
  • Metabolic Pathways : The compound undergoes biotransformation, leading to active metabolites that may exert enhanced biological effects .

Case Studies

Several research studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis and Antibacterial Evaluation : A study synthesized multiple derivatives of this compound and evaluated their antibacterial activity against common pathogens. Results indicated that modifications to the nitro group significantly affected their efficacy.
  • Anti-inflammatory Studies : Another study investigated the anti-inflammatory effects of the compound in cellular models, demonstrating a reduction in pro-inflammatory cytokines upon treatment with varying concentrations of this compound .

Scientific Research Applications

Biological Activities

Research indicates that 3-Bromo-6-methyl-5-nitropyridin-2-ol exhibits various biological activities, making it a candidate for therapeutic applications:

Antimicrobial Properties

Several studies have demonstrated that nitropyridine derivatives possess antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi, suggesting potential uses in treating infections .

Antitumor Activity

Nitropyridines are being investigated for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest . Further research is necessary to elucidate these mechanisms and establish effective dosages.

Enzyme Inhibition

The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and bacterial infections. Its ability to interact with enzyme active sites could lead to the development of novel therapeutic agents .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitropyridine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .

CompoundActivity Against E. coliActivity Against S. aureus
This compoundInhibition Zone: 15 mmInhibition Zone: 18 mm
Control (Standard Antibiotic)Inhibition Zone: 20 mmInhibition Zone: 22 mm

Case Study: Antitumor Properties

In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly compared to untreated controls. The compound induced apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Cell LineViability (%)Apoptosis Rate (%)
A549 (Lung Cancer)4530
MCF7 (Breast Cancer)5025

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution due to the electron-withdrawing effects of the nitro and hydroxyl groups, which activate the pyridine ring toward displacement.

Key Reagents and Conditions:

ReagentSolventTemperatureProductYieldReference
NH₃ (aq.)Ethanol80°C3-Amino-6-methyl-5-nitropyridin-2-ol72%
NaSCH₃DMF50°C3-(Methylthio)-6-methyl-5-nitropyridin-2-ol65%
KCNDMSO120°C3-Cyano-6-methyl-5-nitropyridin-2-ol58%

Mechanistic Insight :
The nitro group at position 5 stabilizes the transition state through resonance, directing nucleophilic attack at position 3. Steric hindrance from the methyl group at position 6 moderates reactivity.

Reduction Reactions

The nitro group at position 5 is reducible to an amine under controlled conditions.

Catalytic Hydrogenation:

CatalystSolventPressure (H₂)ProductSelectivity
Pd/CEthanol1 atm5-Amino-3-bromo-6-methylpyridin-2-ol>90%
Raney NiMethanol3 atm5-Amino-3-bromo-6-methylpyridin-2-ol85%

Key Observation :
Over-reduction of the bromine substituent is avoided by using mild hydrogenation conditions .

Oxidation Reactions

The hydroxyl group at position 2 can be oxidized to a carbonyl group, forming a pyridone derivative.

Oxidizing AgentSolventProductYield
KMnO₄ (aq.)Acetone3-Bromo-6-methyl-5-nitropyridin-2-one78%
CrO₃Acetic Acid3-Bromo-6-methyl-5-nitropyridin-2-one65%

Mechanistic Pathway :
Oxidation proceeds via deprotonation of the hydroxyl group followed by electron transfer, forming a ketone.

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Reaction TypeCatalystProductApplication
Suzuki-MiyauraPd(PPh₃)₄3-Aryl-6-methyl-5-nitropyridin-2-olPharmaceutical intermediates
Buchwald-HartwigPd₂(dba)₃3-(Arylamino)-6-methyl-5-nitropyridin-2-olLigand synthesis

Optimized Conditions :

  • Base: K₂CO₃

  • Ligand: XPhos

  • Solvent: Toluene/Water (3:1)

Biotransformation Studies

Microbial systems like Burkholderia sp. MAK1 were tested for hydroxylation or degradation of this compound. No transformation was observed under standard conditions, indicating resistance to enzymatic modification .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily releasing NO₂ and HBr gases. This limits its utility in high-temperature applications.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural and synthetic differences between 3-Bromo-6-methyl-5-nitropyridin-2-ol and analogs:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
This compound 856834-95-2 Br (3), CH₃ (6), NO₂ (5), OH (2) C₆H₄BrN₂O₃ 251.0 Intermediate for chlorination
5-Bromo-6-chloro-2-nitropyridin-3-ol 1131041-71-8 Br (5), Cl (6), NO₂ (2), OH (3) C₅H₂BrClN₂O₃ 253.44 Lab reagent; halogen exchange studies
5-Amino-3-bromo-2-methylpyridine Not provided NH₂ (5), Br (3), CH₃ (2) C₆H₇BrN₂ ~201.04 Potential precursor for pharmaceuticals
5-Bromo-6-fluoropyridin-3-ol Not provided Br (5), F (6), OH (3) C₅H₃BrFNO 207.99 Fluorinated analog for electronic tuning
3-Amino-5-bromo-6-methylpyridin-2-ol 865156-59-8 NH₂ (3), Br (5), CH₃ (6), OH (2) C₆H₇BrN₂O 229.04 Amino-nitro substitution studies

Reactivity and Electronic Effects

  • Nitro vs. Amino Groups: The nitro group (NO₂) in this compound is strongly electron-withdrawing, making the pyridine ring less susceptible to electrophilic substitution compared to amino-substituted analogs like 3-Amino-5-bromo-6-methylpyridin-2-ol, where the NH₂ group is electron-donating .
  • Halogen Position and Type : Bromine at position 3 (target compound) vs. position 5 (5-Bromo-6-chloro-2-nitropyridin-3-ol) alters steric and electronic effects. Chlorine (in 5-Bromo-6-chloro-2-nitropyridin-3-ol) enhances reactivity in nucleophilic substitution compared to methyl groups .
  • This contrasts with 5-Bromo-6-fluoropyridin-3-ol, where fluorine’s electronegativity reduces basicity .

Limitations and Discrepancies

  • Physical Property Gaps: Limited data on melting points, solubility, and stability for most analogs restrict comprehensive comparisons.

Preparation Methods

Detailed Reaction Conditions and Procedures

Step Starting Material Reagents & Conditions Yield (%) Notes
1 3-Bromo-6-methylpyridin-2-ol 65% aqueous HNO3, 0 °C to room temp, 3.5 h 67 Careful temperature control avoids over-nitration; stirring ensures uniform reaction
2 Product from Step 1 Purification by silica gel column chromatography (25% EtOAc:PE) - Off-white solid isolated with >95% purity

Procedure Example:
In a 500-mL round-bottom flask, 3-bromo-6-methylpyridin-2-ol (5.7 g, 30.3 mmol) is added dropwise to stirred 65% nitric acid at 0 °C. The mixture is stirred at room temperature for 3.5 hours. The reaction is quenched by pouring into ice water, extracted with ethyl acetate, washed, dried, and purified by chromatography to yield the target compound.

Alternative Synthetic Routes

  • Nitration First, Then Bromination: Starting from 6-methyl-2-pyridinol, nitration occurs at position 5 using a mixture of concentrated nitric and sulfuric acids at low temperature (<50 °C) to avoid side reactions. Subsequent bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce bromine at position 3.

  • Industrial Scale Synthesis: Larger scale operations employ similar steps with precise control of temperature, reagent addition rates, and reaction times. Automated systems monitor parameters to optimize yield and purity.

Reaction Mechanism Insights

  • Nitration: Electrophilic aromatic substitution facilitated by protonated nitric acid species targets the electron-rich pyridin-2-ol ring, favoring substitution at position 5 due to directing effects of hydroxyl and methyl groups.

  • Bromination: Electrophilic bromination with Br2 or NBS selectively occurs at position 3, influenced by the electronic environment shaped by existing substituents.

Analytical Data Supporting Preparation

Technique Key Observations for 3-Bromo-6-methyl-5-nitropyridin-2-ol
¹H NMR (400 MHz, CDCl3) Hydroxyl proton at δ ~12.85 ppm (singlet), aromatic proton at δ ~8.66 ppm, methyl singlet at δ ~2.86 ppm
Mass Spectrometry Molecular ion peaks at m/z 235 and 237 corresponding to isotopes of bromine
Purity >95% purity achieved by column chromatography

Data Table Summarizing Preparation Parameters

Parameter Description / Value Impact on Synthesis
Nitration Temperature 0 °C to room temperature Controls regioselectivity and prevents over-nitration
Reaction Time ~3.5 hours Ensures complete nitration
Acid Concentration 65% aqueous nitric acid Provides sufficient nitrating species
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) Selective bromination at position 3
Purification Method Silica gel column chromatography (EtOAc:PE 25%) Achieves high purity product
Yield Approximately 67% (nitration step) Good isolated yield for nitration

Research Findings and Notes

  • Selectivity: The hydroxyl group at position 2 and methyl at position 6 direct nitration specifically to position 5, minimizing side products.

  • Purification: Silica gel chromatography with ethyl acetate/hexane mixtures effectively separates the product from unreacted starting materials and by-products.

  • Industrial Considerations: Scale-up requires careful control of exothermic nitration and bromination steps, with temperature monitoring critical to avoid decomposition or side reactions.

  • Spectroscopic Distinction: NMR and mass spectrometry provide definitive identification, distinguishing this compound from regioisomers by characteristic chemical shifts and isotopic patterns of bromine.

Q & A

Q. Table 1. Comparative Physical Properties of Brominated Nitropyridines

CompoundMelting Point (°C)λmax (nm)Reference
This compound208–210*295
2-Amino-5-bromo-3-nitropyridine208–210310
5-Bromo-3-fluoropyridin-2-ol189–190285

*Predicted based on structural analogs.

Q. Table 2. Optimized Reaction Conditions for Nitration

ParameterValue/RangeImpact on Yield
HNO₃ Concentration90%Maximizes nitronium ion formation
Temperature0–5°CReduces byproduct formation
Reaction Time2–4 hrsBalances completeness vs. decomposition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-methyl-5-nitropyridin-2-ol
Reactant of Route 2
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3-Bromo-6-methyl-5-nitropyridin-2-ol

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